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This technical support center provides troubleshooting guides, frequently asked questions

(FAQs), and standardized protocols for researchers, scientists, and conservators working with

poorly preserved organic materials from mummified remains. The focus is on overcoming the

challenges associated with the degradation and contamination of ancient DNA (aDNA),

proteins (paleoproteomics), and lipids (archaeolipids).

Section 1: Ancient DNA (aDNA)
The recovery of aDNA from mummified remains is notoriously difficult due to factors like the hot

climate of regions like Egypt and the chemicals used during embalming, which degrade DNA.

[1][2] However, recent advancements in extraction and sequencing have shown that bones and

teeth can be viable sources of genetic material, even when soft tissues yield none.[1]
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Question/Issue Potential Cause(s) Recommended Solution(s)

Why is my aDNA yield

consistently low or

undetectable?

1. Extreme Degradation: DNA

is highly fragmented into very

short pieces (<100 bp) due to

post-mortem decay

(diagenesis).[3][4][5] 2.

Inhibitors: Co-extracted

substances from the burial

environment (e.g., humic

acids) or embalming materials

(e.g., bitumen, resins) can

block PCR amplification.[3][6]

3. Inappropriate Tissue

Choice: Soft tissues are often

poorly preserved.[1] 4.

Inefficient Extraction Method:

The chosen protocol may not

be optimized for capturing

ultra-short DNA fragments.

1. Use a Silica-Based Method:

Extraction methods using silica

columns or beads are superior

for recovering short,

fragmented DNA compared to

older methods like phenol-

chloroform.[3][7] Specialized

protocols (e.g., Dabney et al.)

are designed for highly

degraded samples.[3][8] 2.

Inhibitor Removal: Incorporate

steps like treatment with C4

columns, phosphate buffers, or

specific inhibitor removal kits.

Decalcification with EDTA can

also help remove inorganic

PCR inhibitors from bone.[3][9]

3. Target Dense Tissues:

Prioritize sampling from dense

bone (e.g., petrous part of the

temporal bone) or teeth, which

offer better protection for DNA.

[1][10] 4. Optimize for Short

Fragments: Select extraction

kits and protocols proven to be

efficient at recovering DNA

fragments under 100 bp.[3]

My sequencing results show

high levels of modern human

DNA contamination. How can I

prevent this?

1. Pre-Laboratory

Contamination: Handling

during excavation, museum

storage, or initial sampling can

introduce modern DNA.[11][12]

2. Laboratory Contamination:

Contamination can arise from

reagents, lab surfaces,

1. Rigorous Decontamination

of Samples: Before extraction,

physically remove the outer

surface of the bone or tooth.

[14] Treat the surface with

bleach (sodium hypochlorite)

and/or UV irradiation to destroy

surface-adhered DNA.[9][11]
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equipment, or the researchers

themselves.[12][13]

[13][15] 2. Dedicated Clean

Lab: All pre-PCR work must be

performed in a dedicated

aDNA facility with positive air

pressure, HEPA-filtered air,

and strict protocols (e.g.,

wearing full body suits, face

masks, sterile gloves).[6][12] 3.

Monitor for Contamination:

Process extraction blanks and

negative PCR controls

alongside samples to detect

contamination at every step.

[11]

Should I decalcify bone/tooth

samples before DNA

extraction?

The necessity of decalcification

(typically with EDTA) is

debated and can be method-

dependent.[3] While it can help

remove PCR inhibitors like

calcium phosphate, it can also

lead to the loss of aDNA.[3]

The effectiveness depends on

your extraction method. For

QIAamp-based methods,

decalcification tends to yield

more human DNA.[3] For other

methods like the Dabney

protocol or Maxwell kits,

undecalcified samples may

yield better results.[3] It is

recommended to test this

variable with your specific

sample type and workflow.

Data Presentation: Comparison of aDNA Extraction
Methods
The choice of extraction method significantly impacts the yield and quality of aDNA, especially

from highly degraded samples. Methods optimized for short DNA fragments generally perform

better.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://agi.abtk.hu/en/laboratory/facilities
https://www.researchgate.net/publication/268256635_Decontamination_techniques_in_ancient_DNA_analysis_MA_Thesis
https://www.researchgate.net/publication/268256635_Decontamination_techniques_in_ancient_DNA_analysis_MA_Thesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8018977/
https://en.wikipedia.org/wiki/Metabarcoding
https://agi.abtk.hu/en/laboratory/facilities
https://www.tandfonline.com/doi/full/10.1080/20548923.2016.1258824
https://www.kahaku.go.jp/research/publication/anthropology/download/50/L_BNMNS_D50_1.pdf
https://www.kahaku.go.jp/research/publication/anthropology/download/50/L_BNMNS_D50_1.pdf
https://www.kahaku.go.jp/research/publication/anthropology/download/50/L_BNMNS_D50_1.pdf
https://www.kahaku.go.jp/research/publication/anthropology/download/50/L_BNMNS_D50_1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method Type Principle Advantages Disadvantages Best For

Dabney Protocol

(Silica Column)

Silica-based

purification

optimized for low

biomass.

High efficiency in

retrieving short

DNA fragments

(<100 bp).[3][8]

Good

performance on

highly degraded

samples.[8]

Optimized for

smaller amounts

of starting

material (e.g., 50

mg bone

powder).[8]

Extremely

degraded

samples where

DNA is expected

to be highly

fragmented.

Loreille Method

(Silica Column)

Forensic-style

silica-based

extraction.

Can handle

larger amounts

of starting

material (500

mg+), leading to

higher total DNA

yield if the

sample is well-

preserved.[8]

Less efficient at

recovering the

shortest DNA

fragments

compared to

specialized

aDNA methods.

[8]

Better-preserved

samples where

maximizing total

DNA output is

the goal.

Organic (Phenol-

Chloroform)

Phase

separation of

nucleic acids

from proteins

and lipids.

Can yield good

results in some

cases and is

considered a

robust method by

some forensic

labs.[10]

Involves

hazardous

chemicals; can

be less effective

at removing

certain PCR

inhibitors

compared to

silica methods.[3]

Degraded

skeletal remains;

often used as a

benchmark in

comparative

studies.[10]

Experimental Workflow & Protocols
Diagram: aDNA Analysis Workflow
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Caption: Workflow for ancient DNA analysis from sample selection to data authentication.

Protocol: General Decontamination and Extraction
Sample Preparation: In a dedicated aDNA clean room, select a dense bone fragment or a

tooth.[12] Use a sterile sandblaster or dentistry drill at low speed to remove the outer 1-2 mm

of the surface.

Decontamination: Immerse the sample in a 6% sodium hypochlorite solution (bleach) for 5-7

minutes, followed by a rinse with ultrapure water.[9][13] Further decontaminate by exposing

all surfaces to UV-C light for 30 minutes.[11][15]

Powdering: Grind the sample into a fine powder using a sterile mortar and pestle or a

specialized mill.

Extraction: Use a silica-based extraction kit optimized for ancient DNA (e.g., following a

protocol similar to Dabney et al. or using a commercial kit like the QIAamp DNA Mini Kit).

This typically involves:

Lysis: Incubating the bone powder in a lysis buffer containing Proteinase K to digest

proteins.

Binding: Adding a high-salt buffer and passing the lysate through a silica-spin column,

where DNA binds to the membrane.

Washing: Washing the column with ethanol-based buffers to remove inhibitors and

contaminants.
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Elution: Eluting the purified, short-fragment aDNA from the column using a low-salt buffer

or water.[3][7]

Section 2: Paleoproteomics (Ancient Proteins)
Proteins, particularly collagen in bone, can survive longer than DNA. Paleoproteomics offers a

powerful tool for species identification, and studying diet, disease, and phylogeny. However,

analysis is hampered by degradation and contamination.[16]
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Question/Issue Potential Cause(s) Recommended Solution(s)

My mass spectrometry results

are overwhelmed by human

keratin. How can I reduce this

contamination?

Keratin is a ubiquitous

environmental and laboratory

contaminant, primarily from

human skin, hair, and dust. It

can be introduced at any stage

from excavation to sample

analysis.[17]

1. Clean Sampling: Whenever

possible, take samples in a

clean environment, minimizing

handling. 2. Strict Lab

Protocols: Work in a laminar

flow hood.[12] Wear nitrile

gloves, a lab coat, a hairnet,

and a face mask. Use

proteomics-grade reagents

and decontaminated tools. 3.

Sample Decontamination: Pre-

treatment of bone samples

with bleach has been shown to

be effective at removing

keratin and other surface

protein contaminants.[17] An

acid wash (e.g., with HCl) can

also be used.[17]

I'm not identifying any proteins

of interest, only collagen.

1. Dominance of Collagen: In

bone and teeth, collagen is the

most abundant protein by

several orders of magnitude,

masking other, less abundant

proteins.[16] 2. Protein

Degradation: Non-collagenous

proteins may be too degraded

to be identified. 3. Sub-optimal

Extraction: The extraction

method may be optimized for

collagen and inefficient for

other proteins.

1. Targeted Approaches: Use

methods to deplete collagen or

enrich for specific protein types

if you are searching for non-

collagenous proteins. 2.

Advanced Mass Spectrometry:

Employ high-resolution mass

spectrometry and sophisticated

search algorithms to dig

deeper into the data.[18] 3.

Alternative Tissues: Analyze

dental calculus, which can

entrap a diverse range of

proteins from saliva, diet, and

the oral microbiome.[15]

My peptide sequences show

evidence of damage. How do I

Post-mortem chemical

changes (diagenesis) like

1. Use Appropriate Search

Parameters: In your mass
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interpret this? deamidation and oxidation

modify amino acid residues.

This is a genuine feature of

ancient proteins.

spectrometry search software

(e.g., Mascot, MaxQuant),

specify potential modifications

like deamidation (of

asparagine and glutamine) and

oxidation (of methionine) as

variable modifications.[18] 2.

Damage as Authentication:

These damage patterns are

characteristic of ancient

samples and can help

distinguish endogenous

proteins from modern

contaminants.

Data Presentation: Common Contaminants in
Paleoproteomics

Contaminant Protein Common Source Mitigation Strategy

Human Keratins (KRT1, KRT2,

KRT5, etc.)

Researcher skin, hair; lab dust.

[17]

Wear full PPE; work in a

laminar flow hood; use

bleach/acid pre-treatment on

samples.[17]

Bovine/Porcine Trypsin
Reagent used for protein

digestion in the lab.

Include trypsin in your search

database to identify and

exclude its peptides; perform

"no-digest" controls.

Bovine Serum Albumin (BSA)
Often used as a standard or

blocking agent in labs.

Avoid using BSA in or near

your ancient sample

workspace; maintain clean lab

practices.

Lactotransferrin (LTF)

Saliva, secretory fluids. Can be

a contaminant from handling.

[17]

Bleach treatment is highly

effective at removing this

contaminant.[17]
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Experimental Workflow & Protocols
Diagram: Protein Degradation & Analysis Logic
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Caption: The process of protein degradation and the subsequent analytical workflow.

Protocol: Basic Protein Extraction from Bone
Sample Preparation: Following decontamination as described in the aDNA section, powder

approximately 50-100 mg of bone.

Demineralization: Add 0.5 M hydrochloric acid (HCl) to the bone powder and incubate at 4°C

until the powder is soft and demineralized (this may take several hours to days).

Extraction: Centrifuge the sample, discard the supernatant, and wash the pellet with

ultrapure water. Add an extraction buffer (e.g., ammonium bicarbonate) and incubate to

solubilize the collagen and other proteins.

Digestion: Centrifuge to pellet any remaining solids. Take the supernatant containing the

solubilized proteins and add trypsin. Incubate overnight at 37°C to digest the proteins into

peptides.

Purification: The resulting peptide mixture is cleaned and desalted using a C18 solid-phase

extraction column.

Analysis: The purified peptides are analyzed by Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS).[16]

Section 3: Archaeolipids (Ancient Fats, Oils, and
Waxes)
Lipids are among the most durable organic molecules and can provide direct evidence of

materials used in embalming, diet, and the contents of ceramic vessels.[19][20] Analysis of

mummified remains has identified complex mixtures of plant oils, animal fats, beeswax, and

conifer resins used in embalming balms.[21]

Archaeolipids Troubleshooting and FAQs
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Question/Issue Potential Cause(s) Recommended Solution(s)

My GC-MS chromatogram is

complex and difficult to

interpret.

1. Degradation: Original lipids

(triglycerides) have broken

down into a complex mixture of

fatty acids, di- and

monoglycerides.[22] 2.

Mixtures: Embalming balms

were often complex recipes of

multiple substances (e.g., plant

oil, animal fat, resin).[21] 3.

Contamination: Modern

contaminants (e.g., plasticizers

from storage bags, handling

residues) may be present.

1. Use Biomarkers: Focus on

identifying diagnostic

biomarkers for specific

substances (e.g., long-chain

fatty acids for beeswax,

diterpenoids for conifer resin).

[21] 2. Fractionation: Use

techniques like Solid Phase

Extraction (SPE) to separate

the extract into different

chemical classes (e.g., neutral

lipids, fatty acids) before GC-

MS analysis to simplify

chromatograms.[21] 3. Run

Blanks: Analyze solvent blanks

and, if possible, samples of the

surrounding burial matrix to

identify non-endogenous

compounds.

How can I distinguish between

dietary lipids and embalming

lipids?

This is a significant challenge.

Lipids can migrate from the

body tissues into the

wrappings and vice-versa.

Embalming agents can also

penetrate the tissue.

1. Spatial Analysis: Sample

different materials separately

(e.g., outer wrapping, inner

wrapping, deep tissue, bone).

A substance present only on

the exterior is more likely to be

an applied embalming agent.

2. Compound-Specific Isotope

Analysis: Isotope analysis

(δ13C) of individual fatty acids

can sometimes help

differentiate between marine,

terrestrial, and plant-based

sources.
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Are there non-destructive

methods to analyze lipids?

While the gold standard (GC-

MS) is destructive, some

techniques can provide

preliminary data with minimal

sample damage.

Sequential Thermal

Desorption/Pyrolysis-GC-MS:

These techniques heat a tiny

amount of the sample to

release volatile and semi-

volatile compounds for

analysis, leaving most of the

sample intact.[22] This can

provide a good overview of the

chemical composition.

Experimental Workflow & Protocols
Diagram: Logic for Lipid Residue Analysis
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Caption: A typical workflow for the extraction and analysis of ancient lipids.

Protocol: General Lipid Extraction for GC-MS
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Sampling: Take a small sample (10-100 mg) of the material (e.g., resin, textile, or powdered

tissue).

Extraction: Extract the total lipid content by sonicating the sample in a solvent mixture,

typically chloroform/methanol (2:1 v/v).[20]

Concentration: Centrifuge the sample to pellet the solids. Transfer the solvent supernatant to

a new vial and evaporate it to dryness under a gentle stream of nitrogen.

Derivatization: To make the lipid molecules volatile for gas chromatography, they must be

derivatized. A common method is trimethylsilylation, where an agent like N,O-

bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added and the sample is heated.[22]

Analysis: The derivatized sample is injected into a Gas Chromatograph-Mass Spectrometer

(GC-MS). The GC separates the different compounds in the mixture, and the MS helps to

identify them based on their mass fragmentation patterns.[21][22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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